molecular formula C10H14N2O2 B13019093 Methyl 6-(dimethylamino)-2-methylnicotinate

Methyl 6-(dimethylamino)-2-methylnicotinate

Cat. No.: B13019093
M. Wt: 194.23 g/mol
InChI Key: ZKVJGWQBEAUKHV-UHFFFAOYSA-N
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Description

Methyl 6-(dimethylamino)-2-methylnicotinate is a nicotinic acid derivative characterized by a dimethylamino group at the 6-position and a methyl ester at the 2-position of the pyridine ring. For instance, 6-(dimethylamino)-2-methylnicotinic acid (CAS 196100-87-5) shares the same substituents but in the carboxylic acid form . The methyl ester variant likely exhibits enhanced lipophilicity compared to the acid, influencing its solubility and reactivity. Such compounds are often intermediates in pharmaceutical synthesis, particularly for anti-inflammatory or analgesic agents, as seen in analogs like ethyl-6-(6-methoxynaphthalen-2-yl)-2-methyl nicotinate (compound 5 in ) .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 6-(dimethylamino)-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-7-8(10(13)14-4)5-6-9(11-7)12(2)3/h5-6H,1-4H3

InChI Key

ZKVJGWQBEAUKHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N(C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(dimethylamino)-2-methylnicotinate typically involves the reaction of 6-chloronicotinic acid with dimethylamine in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may be optimized to reduce waste and improve efficiency, adhering to green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(dimethylamino)-2-methylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 6-(dimethylamino)-2-methylnicotinate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-(dimethylamino)-2-methylnicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group enhances its binding affinity to these targets, facilitating various biochemical reactions. The compound may modulate enzymatic activity or receptor signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Insights:

  • Reactivity : The methyl ester group at the 2-position improves stability compared to carboxylic acids but may hydrolyze under strongly acidic or alkaline conditions .
  • Safety: Compounds with amino groups (e.g., dimethylamino) may require respiratory protection during handling, as seen in 2-amino-6-methylnicotinonitrile .

Biological Activity

Methyl 6-(dimethylamino)-2-methylnicotinate (MDMN) is a compound belonging to the class of nicotinate derivatives, characterized by a unique structure that enhances its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

MDMN features a dimethylamino group and a methyl group attached to a nicotinate backbone. The presence of the dimethylamino moiety increases its lipophilicity, enhancing its ability to interact with biological membranes and molecular targets.

  • Molecular Formula : C12_{12}H16_{16}N2_2O2_2
  • Molecular Weight : Approximately 220.27 g/mol

Research indicates that MDMN interacts with specific enzymes and receptors, modulating their activity. The dimethylamino group is crucial for increasing binding affinity to these targets, which may lead to various pharmacological effects.

Potential Mechanisms:

  • Enzyme Modulation : MDMN may influence enzymatic activities by binding to active sites or allosteric sites on enzymes.
  • Receptor Interaction : The compound could interact with neurotransmitter receptors, potentially affecting signaling pathways involved in various physiological processes.

Biological Activity

MDMN has been investigated for several biological activities, including:

  • Antimicrobial Properties : Studies have shown that MDMN exhibits significant antimicrobial activity against various pathogens, suggesting potential use as an antibacterial agent.
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in preclinical models, indicating its potential in treating inflammatory conditions.
  • Anticancer Activity : Preliminary research suggests that MDMN may possess anticancer properties, warranting further investigation into its efficacy against different cancer cell lines.

Data Summary

The following table summarizes the biological activities and findings related to MDMN:

Activity Findings Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; MIC values range from 1.95 to 7.81 µg/mL.
Anti-inflammatoryReduced pro-inflammatory cytokine levels in vitro; potential for treating chronic inflammation.
AnticancerInhibits proliferation of specific cancer cell lines; IC50 values suggest moderate potency.

Case Studies

  • Antimicrobial Activity Study :
    A study evaluated the antimicrobial efficacy of MDMN against several bacterial strains. The results indicated that MDMN had a minimum inhibitory concentration (MIC) ranging from 1.95 µg/mL to 7.81 µg/mL against various pathogens, highlighting its potential as an effective antimicrobial agent.
  • Anti-inflammatory Research :
    In an experimental model of inflammation, MDMN was shown to significantly decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that MDMN could be beneficial in managing inflammatory diseases.
  • Cancer Cell Proliferation Inhibition :
    Research involving cancer cell lines demonstrated that MDMN inhibited cell proliferation with IC50 values indicating moderate effectiveness. Further studies are needed to elucidate the specific pathways involved.

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